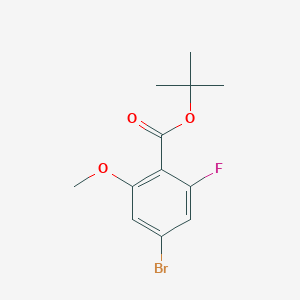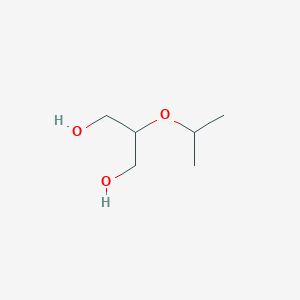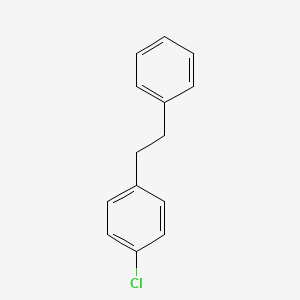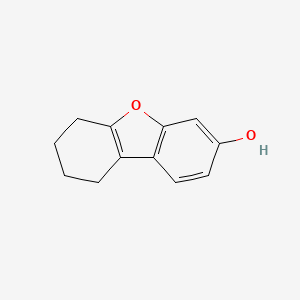
N-(4-Bromobenzyl)oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromobenzyl)oxazole-5-carboxamide is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)oxazole-5-carboxamide typically involves the cyclization of N-propargylamides. A common method includes using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromobenzyl)oxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
N-(4-Bromobenzyl)oxazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-(4-Bromobenzyl)oxazole-5-carboxamide involves its interaction with specific molecular targets. The bromobenzyl group can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and exerting antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorobenzyl)oxazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-Methylbenzyl)oxazole-5-carboxamide: Features a methyl group instead of bromine.
N-(4-Fluorobenzyl)oxazole-5-carboxamide: Contains a fluorine atom in place of bromine.
Uniqueness
N-(4-Bromobenzyl)oxazole-5-carboxamide is unique due to the presence of the bromobenzyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H9BrN2O2 |
|---|---|
Poids moléculaire |
281.10 g/mol |
Nom IUPAC |
N-[(4-bromophenyl)methyl]-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)5-14-11(15)10-6-13-7-16-10/h1-4,6-7H,5H2,(H,14,15) |
Clé InChI |
LWTUFBBINLJLBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)C2=CN=CO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)

![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)






![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)




